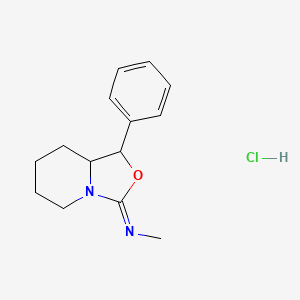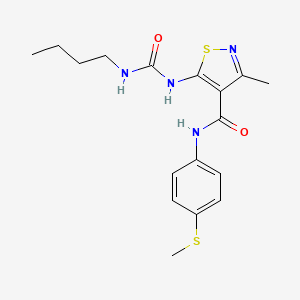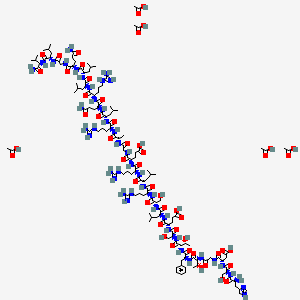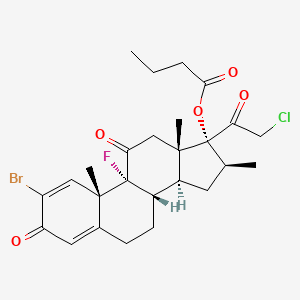
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide typically involves the reaction of 1-methyl-3-piperidylmethanol with propionanilide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in pain management and anesthesia.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The pathways involved in its action include the inhibition of neurotransmitter release and the activation of downstream signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide
Phenampromide: N-(1-methyl-2-piperidinoethyl)propionanilide
Uniqueness
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different potency, efficacy, and safety profiles, making it a valuable candidate for further research and development .
Propiedades
Número CAS |
97754-87-5 |
|---|---|
Fórmula molecular |
C16H25IN2O |
Peso molecular |
388.29 g/mol |
Nombre IUPAC |
N-[(1-methylpiperidin-3-yl)methyl]-N-phenylpropanamide;hydroiodide |
InChI |
InChI=1S/C16H24N2O.HI/c1-3-16(19)18(15-9-5-4-6-10-15)13-14-8-7-11-17(2)12-14;/h4-6,9-10,14H,3,7-8,11-13H2,1-2H3;1H |
Clave InChI |
OPOIKEKWQWADEU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CC1CCCN(C1)C)C2=CC=CC=C2.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)



